

# Ethyl 5-bromopyrimidine-2-carboxylate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Ethyl 5-bromopyrimidine-2-carboxylate

Cat. No.: B598983

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This in-depth technical guide provides a thorough overview of **Ethyl 5-bromopyrimidine-2-carboxylate**, a key intermediate in pharmaceutical and agrochemical research. This document details its physical and chemical properties, provides a detailed experimental protocol for its synthesis and purification, and includes expected characterization data.

## Core Properties

**Ethyl 5-bromopyrimidine-2-carboxylate** is an off-white crystalline solid at room temperature. [1] It is a halogenated pyrimidine derivative with a molecular formula of  $C_7H_7BrN_2O_2$  and a molecular weight of 231.05 g/mol .

## Physical and Chemical Data

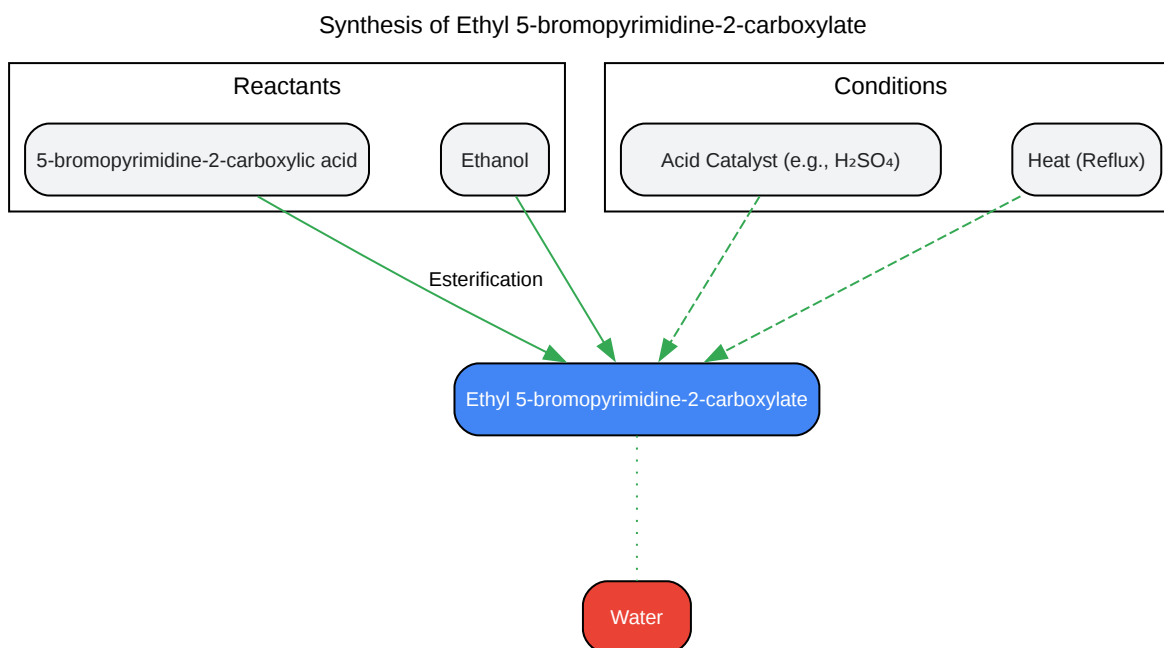
A summary of the key physical and chemical properties of **Ethyl 5-bromopyrimidine-2-carboxylate** is presented in Table 1. Please note that some of these values are predicted and should be considered as estimates.

Property	Value	Source
Physical Appearance	Off-white crystalline solid	[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	
Molecular Weight	231.05 g/mol	
Predicted Boiling Point	322.3 ± 34.0 °C	
Predicted Density	1.577 ± 0.06 g/cm <sup>3</sup>	[1]
Melting Point	Not available (see note below)	
Solubility	Slightly soluble in water (inferred from carboxylic acid precursor)	

Note on Melting Point: While an experimental melting point for **Ethyl 5-bromopyrimidine-2-carboxylate** is not readily available in the cited literature, the corresponding methyl ester, **Methyl 5-bromopyrimidine-2-carboxylate**, has a reported melting point of 149 °C. The precursor, 5-bromopyrimidine-2-carboxylic acid, has a melting point range of 193-198 °C.[2]

## Synthesis and Purification

The synthesis of **Ethyl 5-bromopyrimidine-2-carboxylate** is most commonly achieved through the Fischer esterification of its corresponding carboxylic acid, 5-bromopyrimidine-2-carboxylic acid, with ethanol in the presence of an acid catalyst.



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Caption: Fischer esterification of 5-bromopyrimidine-2-carboxylic acid.

## Experimental Protocol: Synthesis

This protocol is a generalized procedure for Fischer esterification and should be adapted and optimized for specific laboratory conditions.

Materials:

- 5-bromopyrimidine-2-carboxylic acid
- Anhydrous ethanol
- Concentrated sulfuric acid
- Sodium bicarbonate solution (saturated)

- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromopyrimidine-2-carboxylic acid in an excess of anhydrous ethanol.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
- **Reflux:** Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

## Experimental Protocol: Purification

The crude **Ethyl 5-bromopyrimidine-2-carboxylate** can be purified by either recrystallization or column chromatography.

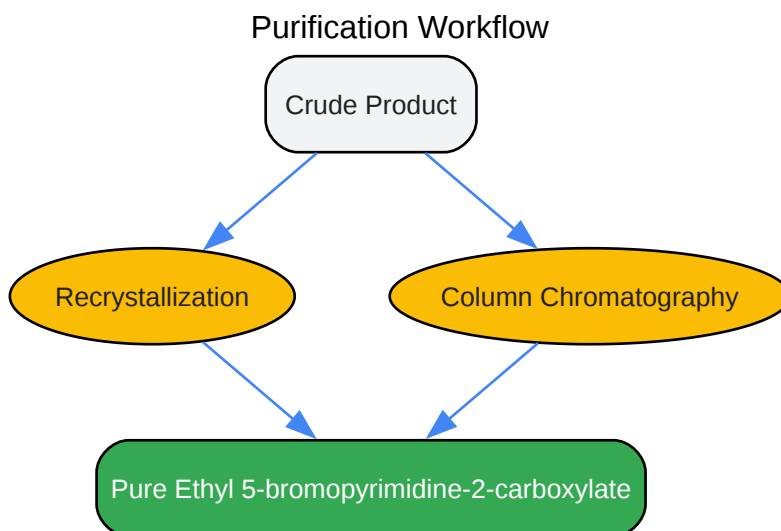
#### Recrystallization:

- Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for esters include ethanol/water or ethyl acetate/hexanes.

- Dissolve the crude product in a minimal amount of the hot solvent.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

#### Column Chromatography:

- Prepare a silica gel column using a suitable eluent system, such as a mixture of ethyl acetate and hexanes.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.



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Caption: General purification workflow for the target compound.

## Characterization

The structure and purity of the synthesized **Ethyl 5-bromopyrimidine-2-carboxylate** should be confirmed using standard analytical techniques.

## Spectroscopic Data

While specific spectra for **Ethyl 5-bromopyrimidine-2-carboxylate** are not provided in the search results, the following table summarizes the expected characteristic spectroscopic data based on the analysis of similar pyrimidine derivatives.

Technique	Expected Observations
$^1\text{H}$ NMR	Ethyl group: Triplet (3H) around 1.4 ppm and a quartet (2H) around 4.4 ppm. Pyrimidine ring: Two singlets or doublets in the aromatic region (around 8.5-9.5 ppm).
$^{13}\text{C}$ NMR	Ethyl group: Signals around 14 ppm ( $\text{CH}_3$ ) and 62 ppm ( $\text{CH}_2$ ). Pyrimidine ring: Signals in the range of 120-170 ppm. Carbonyl group: Signal around 160-170 ppm.
IR (Infrared) Spectroscopy	C=O stretch (ester): Strong absorption around 1720-1740 $\text{cm}^{-1}$ . C-O stretch: Absorptions in the 1000-1300 $\text{cm}^{-1}$ region. C=N and C=C stretches (aromatic ring): Absorptions in the 1400-1600 $\text{cm}^{-1}$ region.

This technical guide provides a foundational understanding of **Ethyl 5-bromopyrimidine-2-carboxylate** for researchers and professionals in the fields of drug discovery and development. The provided protocols and data serve as a starting point for the synthesis, purification, and characterization of this important chemical intermediate.

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## References

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- 2. 37131-87-6 5-Bromopyrimidine-2-carboxylic acid AKSci W5818 [aksci.com]
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